molecular formula C17H19NO2 B3380490 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 193682-76-7

1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B3380490
CAS No.: 193682-76-7
M. Wt: 269.34 g/mol
InChI Key: MANVAJPPBZRENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative characterized by a benzyloxymethyl substituent at the 1-position and a hydroxyl group at the 6-position. The hydroxyl group at the 6-position is a critical pharmacophore, enabling hydrogen bonding with biological targets, while the benzyloxymethyl group contributes to lipophilicity and steric bulk, influencing receptor selectivity .

Properties

IUPAC Name

1-(phenylmethoxymethyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-15-6-7-16-14(10-15)8-9-18-17(16)12-20-11-13-4-2-1-3-5-13/h1-7,10,17-19H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANVAJPPBZRENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193682-76-7
Record name 1-[(benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the tetrahydroisoquinoline derivative.

    Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective oxidation reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyloxy group or to modify the tetrahydroisoquinoline core.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-benzylated or modified tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to cross biological membranes, while the tetrahydroisoquinoline core can interact with various biological pathways, potentially modulating neurotransmitter systems or enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Compound Name 1-Position Substitution 6-Position Substitution 7-Position Substitution Key Biological Activity Molecular Weight (g/mol) Source Evidence
Target Compound Benzyloxymethyl -OH -H OX1R antagonism Calculated: 297.35 -
1-(3,5-Diiodo-4-methoxybenzyl)-... 3,5-Diiodo-4-methoxybenzyl -OH -H Beta-adrenoceptor agonism ~529.07 (with diiodo) [4]
N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-acetamido... 3,4-Dimethoxyphenylmethyl -NHCOCH3 -H OX1R antagonism (IC50: <100 nM) ~565.65 [1, 2]
7-Methoxy-1-methyl-... Methyl -OCH3 -Benzyloxy Estrogen receptor binding 454.56 [10, 12]
2-(Trifluoroacetyl)-... Trifluoroacetyl -OH -H Estrogen receptor binding (Kd: 2.21 Å) ~259.18 [8, 9]
Key Observations :

1-Position Substitutions: The benzyloxymethyl group in the target compound enhances lipophilicity compared to smaller groups (e.g., methyl in 7-methoxy-1-methyl derivatives) but is less bulky than diiodo-methoxybenzyl groups in beta-adrenoceptor agonists . 3,4-Dimethoxyphenylmethyl substituents (e.g., in compounds from –3) improve OX1R selectivity due to enhanced π-π stacking with aromatic residues .

6-Position Substitutions: The hydroxyl group in the target compound is critical for hydrogen bonding. In beta-adrenoceptor agonists (), the 6-OH group is retained, suggesting its role in agonist activity .

7-Position Modifications :

  • While the target compound lacks a 7-substituent, derivatives with methoxy or benzyloxy groups at this position (e.g., 7-benzyloxy in ) show enhanced OX1R antagonism (IC50: 24–82 nM) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfonate derivatives (e.g., 18b in ) exhibit higher aqueous solubility due to ionic character .
  • Metabolic Stability : Methyl or halogen substituents (e.g., diiodo in ) may reduce CYP450-mediated oxidation .

Biological Activity

1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol (commonly referred to as 1BnTIQ) is a compound of interest due to its potential neurotoxic effects and its role in the metabolism of dopamine. This article reviews the biological activity of this compound, focusing on its effects on dopaminergic systems, particularly in the context of Parkinson's disease (PD).

  • Molecular Formula : C17H19NO2
  • Molecular Weight : 273.34 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with a benzyloxy group attached to the methyl side chain.

Biological Activity Overview

1BnTIQ has been shown to influence neurotransmitter metabolism, particularly dopamine and serotonin. Research indicates that it may disrupt normal dopaminergic signaling pathways, leading to significant behavioral and biochemical changes.

Dopamine Metabolism

1BnTIQ is known to affect dopamine metabolism through various mechanisms:

  • Inhibition of Dopamine Transporter (DAT) : Studies have shown that 1BnTIQ can inhibit DAT activity, leading to altered dopamine levels in the brain .
  • Inhibition of Catechol-O-Methyltransferase (COMT) : The compound also inhibits COMT, which is crucial for the metabolism of catecholamines like dopamine .

Behavioral Effects

Behavioral studies in rats have demonstrated that:

  • Acute administration of 1BnTIQ can antagonize l-DOPA-induced hyperactivity, suggesting a potential role in modulating locomotor activity linked to dopaminergic signaling .
  • Chronic administration significantly alters dopamine release patterns and metabolism in key brain regions associated with PD.

Study 1: Impact on l-DOPA Therapy

A study investigated the effects of 1BnTIQ on l-DOPA-induced changes in dopamine levels. Key findings included:

  • Acute Administration : A single dose of 1BnTIQ increased dopamine release by approximately 1,300% when combined with l-DOPA.
  • Chronic Administration : Repeated doses led to a significant reduction in l-DOPA's effectiveness, blocking the increase in caspase-3 activity—a marker for neuronal apoptosis—in the hippocampus .

Study 2: Neurochemical Assessments

Using high-performance liquid chromatography (HPLC), researchers measured levels of dopamine and its metabolites post-administration of 1BnTIQ. Results indicated:

  • A marked decrease in dopamine levels and its metabolites such as DOPAC and HVA in dopaminergic regions after chronic exposure to 1BnTIQ .

Data Table

Parameter Acute Administration Chronic Administration
Increase in Dopamine Release~1300%Significant inhibition
Effect on l-DOPA-induced ActivityAntagonisticBlocked
Caspase-3 ActivityNot significantly alteredCompletely blocked

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.